molecular formula C17H14ClN5O3S2 B2635230 N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-54-1

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2635230
CAS No.: 868225-54-1
M. Wt: 435.9
InChI Key: VTPVWJHMYPLXDG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name is derived through hierarchical prioritization of its constituent functional groups and ring systems:

  • Parent structure : 1,6-dihydropyrimidin-6-one forms the core bicyclic system.
  • Substituents :
    • A 4-amino group at position 4 of the pyrimidine ring.
    • A thioether-linked 2-((4-chlorophenyl)amino)-2-oxoethyl group at position 2.
    • A thiophene-2-carboxamide group at position 5.

The systematic name reflects these substituents in descending order of priority: N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide .

Isomeric Considerations :

  • Tautomerism : The 6-oxo-1,6-dihydropyrimidin-5-yl moiety permits keto-enol tautomerism, though the keto form dominates due to aromatic stabilization .
  • Stereoisomerism : The absence of chiral centers or restricted rotation (e.g., planar amide bonds) precludes stereoisomerism.

Molecular Architecture: Thiophene-Pyrimidine Hybrid System

The molecule integrates two heterocyclic systems:

  • Pyrimidinone core : A six-membered ring with two nitrogen atoms at positions 1 and 3, and a keto group at position 6 (Figure 1).
  • Thiophene-carboxamide appendage : A five-membered sulfur-containing ring connected via a carboxamide linker at position 5 of the pyrimidine .

Key Structural Features :

  • Planarity : The pyrimidine and thiophene rings adopt near-planar conformations, facilitating π-π stacking interactions.
  • Linker flexibility : The thioether (-S-) and carboxamide (-CONH-) groups introduce limited rotational flexibility, orienting substituents for optimal electronic interactions .

Table 1 : Bond Lengths and Angles in the Hybrid System

Bond/Angle Value (Å/°) Significance
C5-N (pyrimidine) 1.34 Partial double-bond character (amide)
S-C (thioether) 1.81 Typical for C-S single bonds
N-C=O (carboxamide) 120° Trigonal planar geometry

Functional Group Topology and Electronic Distribution

The compound’s reactivity and electronic properties arise from its functional groups:

  • Electron-Withdrawing Groups (EWGs) :

    • 4-Chlorophenyl : The chlorine atom induces inductive electron withdrawal, polarizing the adjacent amide bond .
    • Pyrimidinone keto group : Stabilizes negative charge via resonance.
  • Electron-Donating Groups (EDGs) :

    • Amino group (-NH2) : Enhances nucleophilicity at position 4 of the pyrimidine .
    • Thiophene ring : Sulfur’s lone pairs participate in conjugation, moderating electron density .

Spectroscopic Signatures :

  • IR : Strong absorption at ~1669 cm⁻¹ (C=O stretch, carboxamide) and ~1240 cm⁻¹ (C-N stretch, pyrimidine) .
  • NMR :
    • δ 8.95 ppm (DMSO-d6) : Pyrimidine NH proton.
    • δ 7.63–7.65 ppm : Aromatic protons of the 4-chlorophenyl group .

Comparative Structural Analysis with Related Heterocyclic Systems

Table 2 : Structural Comparison with Analogous Compounds

Compound Core System Key Substituents Electronic Profile
Target Compound Pyrimidinone-thiophene 4-Chlorophenyl, thioether, carboxamide Moderate polarity, conjugated
9-Methyl-N-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Fused pyrido-thienopyrimidine Methyl, phenyl High lipophilicity
4-Amino-6-aryl-2-sulfanylpyrimidine-5-carboximido hydrazide Pyrimidine Aryl, sulfhydryl, hydrazide Polar, redox-active

Key Observations :

  • Hybrid vs. Fused Systems : The target compound’

Properties

IUPAC Name

N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O3S2/c18-9-3-5-10(6-4-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-2-1-7-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPVWJHMYPLXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its significant role in biological activity due to its aromatic nature. The presence of a chlorophenyl group and a carboxamide moiety further enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of thiophene carboxamide derivatives, including the compound .

  • Mechanism of Action : Research indicates that these compounds may act as biomimetics of established anticancer drugs like Combretastatin A-4 (CA-4). They demonstrate similar polar surface area characteristics and exhibit significant cytotoxicity against various cancer cell lines, including Hep3B liver cancer cells. For instance, specific derivatives showed IC50 values of 5.46 µM and 12.58 µM, indicating potent activity against these cells .
  • Cellular Effects : The compounds have been observed to disrupt the formation of cancer cell spheroids, promoting aggregation into globular shapes, which is indicative of altered cellular behavior that can hinder tumor growth .
  • Apoptosis Induction : Notably, related compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers . This suggests that the compound may also promote programmed cell death in tumor cells, an essential mechanism for effective cancer therapy.

Antiviral Activity

In addition to anticancer properties, some derivatives of thiophene carboxamides have shown promising antiviral activity:

  • HAdV Inhibition : A study on substituted N-(4-amino-2-chlorophenyl) derivatives identified several compounds with potent inhibitory effects against Human Adenovirus (HAdV), achieving selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .
  • Mechanistic Insights : Compounds were found to interfere with the HAdV DNA replication process and later stages of the viral life cycle, demonstrating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

Functional Group Effect on Activity
Thiophene RingCritical for interaction with biological targets
Chlorophenyl GroupEnhances lipophilicity and cellular uptake
Carboxamide MoietyIncreases binding affinity to target proteins

These insights suggest that modifications to the compound’s structure could lead to improved efficacy and selectivity.

Case Studies

  • Study on Hep3B Cells : The synthesized thiophene carboxamide derivatives were tested on Hep3B cells, revealing significant cytotoxic effects and alterations in cellular morphology consistent with apoptosis .
  • Antiviral Efficacy : In vivo studies indicated that certain derivatives exhibited low toxicity while maintaining high antiviral potency against HAdV, suggesting a favorable therapeutic window for clinical applications .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits properties that make it a candidate for drug development. Its structure includes a thiophene ring and a pyrimidine derivative, both of which are known for their biological activities.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine and thiophene possess significant antimicrobial properties. For example, derivatives similar to N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene have been reported to effectively inhibit the growth of various pathogens including bacteria and fungi. A study highlighted the importance of the thiourea moiety in enhancing antimicrobial activity against strains like E. coli and S. aureus .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Compounds containing similar functional groups have demonstrated efficacy in reducing inflammation in various biological models, indicating that N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene might exhibit comparable effects .

Cancer Research

The compound's potential as an anticancer agent is supported by its structural analogs, which have been studied for their ability to inhibit tumor growth.

Structure–Activity Relationship (SAR) Studies

SAR studies on similar compounds have revealed that modifications to the thiophene and pyrimidine rings can significantly enhance their anticancer activity. For instance, certain substitutions at specific positions have been correlated with increased potency against cancer cell lines . These findings suggest that N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene could be optimized for better therapeutic outcomes.

In Vivo Efficacy

In vivo studies have demonstrated that related compounds can effectively reduce tumor size in animal models of cancer. The mechanisms often involve apoptosis induction and cell cycle arrest, making this compound a candidate for further investigation in cancer therapies .

Summary of Research Findings

Application AreaKey Findings
Antimicrobial ActivityEffective against E. coli and S. aureus; structure enhances activity .
Anti-inflammatoryPotential reduction of inflammation; structural features linked to efficacy .
Cancer ResearchAnalogous compounds show tumor inhibition; SAR studies indicate optimization potential .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of a series of thiophene derivatives, including structures similar to N-(4-amino...). The results indicated high activity against Gram-positive and Gram-negative bacteria, suggesting that the compound could be developed into a novel antibiotic agent .

Case Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that modifications to the pyrimidine ring enhanced cytotoxicity significantly. The study concluded that further development of such compounds could lead to effective cancer therapies with fewer side effects compared to conventional treatments .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Heterocyclic Systems
  • Target Compound : Combines a thiophene-carboxamide and a 6-oxo-1,6-dihydropyrimidin ring.
  • Analog 3 (from ): 5-acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide lacks the dihydropyrimidin ring but shares the 4-aminothiophene-carboxamide backbone .
  • Rapa Derivatives (from ) : Compounds 1 and 7 exhibit structural conservation in most regions but differ in substituents at positions 29–36 and 39–44, as revealed by NMR .

Key Structural Comparison Table :

Feature Target Compound Analog 3 Rapa Derivatives
Core Structure Thiophene + dihydropyrimidin Thiophene Macrocyclic lactone
Substituents 4-chlorophenyl, thioether, amino Acetyl, phenylamino Variable alkyl/ether groups
Functional Groups Carboxamide, thioether, ketone Carboxamide, acetyl Hydroxyl, ester
Electronic and Steric Effects
  • The thioether linkage in the target compound enhances sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) compared to analogs with ether or alkyl chains.

Spectroscopic and Crystallographic Insights

NMR Profiling
  • NMR Comparison : As demonstrated in , chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between analogs, reflecting substituent-driven changes in electron density . For the target compound, the dihydropyrimidin ring’s protons (e.g., NH and C=O groups) would likely show distinct shifts compared to simpler thiophene derivatives.

Example NMR Shift Table :

Proton Position Target Compound (ppm) Analog 3 (ppm) Rapa Derivative 1 (ppm)
Thiophene C-H 7.2–7.5 7.1–7.4 N/A
Dihydropyrimidin NH 10.8 N/A N/A
Chlorophenyl C-H 7.3–7.6 7.2–7.5 N/A
Crystallographic Analysis
  • Software such as SHELXL and ORTEP-3 () are critical for resolving molecular geometries. The dihydropyrimidin ring in the target compound likely adopts a planar conformation, with the thioether linkage influencing packing efficiency and hydrogen-bonding networks .

Reactivity and Functional Implications

Lumping Strategy Considerations
  • highlights that compounds with similar structures (e.g., shared thiophene or chlorophenyl groups) may undergo comparable reactions. However, the target compound’s dihydropyrimidin ring and thioether bridge introduce unique reactivity, making lumping with simpler thiophene derivatives inappropriate .

Reactivity Comparison :

Reaction Type Target Compound Analog 3
Nucleophilic Substitution Favored at thioether site Limited (acetyl group inactive)
Oxidation Thioether → sulfoxide/sulfone Thiophene ring oxidation

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